3-Nitro-2-vinylpyridine
Overview
Description
3-Nitro-2-vinylpyridine is a derivative of pyridine . It is an organic compound that has a vinyl group in the 2-position, next to the nitrogen . It is used industrially as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structures of vinylpyridines have been calculated by ab initio Hatree–Fock (HF) and density functional theory (B3LYP) methods with 6–311++G (d,p) basis set level . The vibrations for the vinylpyridines were adapted to their C s symmetries .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .Physical And Chemical Properties Analysis
2-Vinylpyridine is a colorless liquid, although samples are often brown . It has a density of 0.977 g/cm3, a melting point of −50 °C, and a boiling point of 158 °C . It is soluble in water at 27.5 g/L .Scientific Research Applications
Molecular Imprinting
- Research on molecularly imprinted polymers (MIPs) using different functional monomers, including 2-vinylpyridine, has shown the significance of ionic bonds between template molecules and the polymer matrix. This research highlights the role of 2-vinylpyridine in creating cavities for better analyte access, demonstrating its utility in molecular imprinting processes (Scorrano, Mergola, Del Sole, & Vasapollo, 2011).
Radical Polymerization
- Studies on the nitroxide-mediated radical polymerization of 3-vinylpyridine have synthesized long-chain poly(3-vinylpyridine)s with low polydispersities, revealing insights into the influence of nitroxide concentration, solvent, and temperature on the polymerization process (Ding, Fischer, Brembilla, & Lochon, 2000).
Amphiphilic Block Copolymer Synthesis
- The synthesis of amphiphilic rod-coil P3HT-b-P4VP carrying a long conjugated block, which used a combination of click chemistry and nitroxide-mediated radical polymerization (NMRP), sheds light on the applications of vinylpyridines in polymer chemistry (Lohwasser & Thelakkat, 2012).
Nanoparticle Incorporation
- Research demonstrates the fabrication of free-standing films of poly(2-vinylpyridine) doped with Ag(+) ions, highlighting their use in creating composite films with high and durable catalytic activity, as well as good thermal stability (Ma, Geng, Lee, Hao, & Liu, 2013).
Catalytic Applications
- The catalytic hydrogenation of aromatic nitro compounds using complexes of poly(vinylpyridine)s with platinum has been studied, showcasing the significant effect of the structure of polymer ligands and substituents on the pyridine ring on the properties of the catalysts (Zharmagambetova, Mukhamedzhanova, & Dusenbina, 1994).
Polymer-Solvent Interaction
- Investigations into the solvation effects and reactivity of free pyridine residues in macromolecules of poly-4-vinylpyridine derivatives reveal insights into the kinetic behavior and interaction properties of these polymers (Starodubtzev, Kirsh, & Kabanov, 1974).
Organocatalysis
- Research on organocatalytic enantioselective direct additions of aldehydes to 4-vinylpyridines and electron-deficient vinylarenes has expanded the scope of enantioselective addition processes, indicating the potential of vinylpyridines in synthetic applications (Wang, Li, Liu, Xu, Zhuang, Li, Li, & Wang, 2015).
Photonic and Electronic Applications
- A study on a molecular diode driven by charge-induced conformational changes involving 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine showcases the application of vinylpyridines in nanotechnology and electronics (Derosa, Guda, & Seminario, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethenyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-2-6-7(9(10)11)4-3-5-8-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSJTRRYCNYUJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473980 | |
Record name | 3-Nitro-2-vinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-vinylpyridine | |
CAS RN |
150281-83-7 | |
Record name | 3-Nitro-2-vinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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